molecular formula C9H16O3 B018758 Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 54911-85-2

Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B018758
CAS No.: 54911-85-2
M. Wt: 172.22 g/mol
InChI Key: UWMPHMYUITTYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS: 54911-85-2) is a protected aldehyde derivative where the hydroxyl group at the C4 position of butanal is shielded by a tetrahydro-2H-pyran-2-yl (THP) ether group. This compound is widely utilized in organic synthesis as an intermediate, particularly in the construction of complex molecules such as fluorophores and pharmaceutical agents. The THP group serves as a temporary protecting group for alcohols, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions . Its synthesis typically involves the reaction of 4-hydroxybutanal with dihydropyran (DHP) in the presence of an acid catalyst, following established literature procedures .

Properties

IUPAC Name

4-(oxan-2-yloxy)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h6,9H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMPHMYUITTYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338796
Record name Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54911-85-2
Record name Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, also known as 4-(2-tetrahydropyranyloxy)butanal, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula: C9_9H16_{16}O3_3
  • Molecular Weight: 172.22 g/mol
  • CAS Number: 54911-85-2
  • Structure: The compound features a butanal group linked to a tetrahydropyran moiety, which is crucial for its biological interactions.

Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- exhibits a variety of biological activities through several mechanisms:

  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), which reduces the expression of pro-inflammatory cytokines.
  • Antioxidative Properties : The compound enhances oxidative stress responses by upregulating antioxidant enzymes such as glutathione peroxidase and superoxide dismutase, thereby protecting cells from oxidative damage.
  • Cellular Differentiation : In cancer research, it has been shown to induce differentiation in various cancer cell lines, particularly through the activation of mitogen-activated protein kinase (MAPK) pathways, which can lead to reduced proliferation of cancerous cells .

1. Anti-cancer Activity

Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- has demonstrated potential as an anticancer agent. In vitro studies have shown:

Cell LineEffectMechanism
K562 (Erythroleukemic)Induces differentiationMAPK activation
A549 (Lung cancer)Reduces proliferationInhibition of cell cycle progression

In these studies, butanal promoted apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

2. Metabolic Effects

The compound plays a role in metabolic regulation by influencing lipid metabolism and energy homeostasis. It acts as a substrate for various enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders such as obesity and diabetes.

3. Neuroprotective Effects

Research indicates that butanal may have neuroprotective properties. It has been shown to enhance cognitive functions in animal models by modulating cholinergic signaling pathways .

Case Studies

Case Study 1: Anti-inflammatory Effects in Atherosclerosis

A study investigated the effects of butanal on atherosclerotic plaques in an animal model. Results indicated that oral supplementation with butanal significantly reduced plaque inflammation and improved stability by decreasing macrophage adhesion and migration.

Case Study 2: Cancer Cell Differentiation

In a controlled laboratory setting, K562 cells treated with butanal showed increased differentiation markers associated with erythroid lineage, indicating its potential use in leukemia treatment .

Scientific Research Applications

Medicinal Chemistry

Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- has shown potential in therapeutic applications due to its anti-inflammatory and antioxidative properties. It is being investigated for its role in:

  • Atherosclerosis Treatment : Research indicates that oral supplementation can slow the progression of atherosclerosis by reducing macrophage adhesion and enhancing plaque stability.
  • Cancer Research : The compound's ability to modulate oxidative stress and inflammation positions it as a candidate for cancer therapies, particularly in targeting tumor microenvironments.

The compound has been studied for its interactions with various biological systems:

  • Enzyme Interactions : It may interact with enzymes involved in alcohol metabolism, potentially influencing pathways related to drug metabolism and toxicity.
  • Neuroprotective Effects : Pyran derivatives, including Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, have been explored for their neuroprotective properties against conditions like Alzheimer's disease (AD). They exhibit significant activity against acetylcholinesterase (AChE), which is crucial for cognitive function .

Organic Synthesis

In synthetic organic chemistry, Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to undergo various chemical reactions:

  • Oxidation and Reduction Reactions : The compound can be oxidized to form lactones or carboxylic acids and reduced to yield alcohols.

Case Study 1: Atherosclerosis

A study demonstrated that Butanal, 4-[(tetrahydro-2H-pyran-2-yloxy]- administration led to reduced inflammatory markers in animal models of atherosclerosis. The results indicated a significant decrease in plaque formation and improved vascular function.

Case Study 2: Neuroprotection

Research on pyran derivatives highlighted their potential in treating neurodegenerative diseases. In vitro studies showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a promising avenue for AD therapy development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The THP-protected aldehyde motif is shared among several compounds, differing in chain length, functional groups, or substitution patterns. Key analogues include:

Compound Name CAS Number Molecular Formula Key Structural Feature Application/Context
Methyl 4-(THP-2-yloxy)-2-butynoate 69511-49-5 C10H14O4 Alkyne ester with THP-protected hydroxyl Intermediate in heterocyclic synthesis
4-(THP-2-yloxy)phenylboronic acid 142628-51-9 C11H15BO4 Boronic acid with THP-protected phenol Suzuki-Miyaura coupling reactions
Hexanal, 6-[(THP-2-yl)oxy]- 33803-62-2 C11H20O3 Longer aliphatic chain (C6) Unspecified, likely synthetic intermediate
4-[(THP-2-yl)oxy]phenol N/A C11H16O3 Phenolic hydroxyl protected by THP Deprotection studies

Physicochemical Properties

  • logP Comparison: Butanal, 4-[(THP-2-yl)oxy]-: 1.509 Methyl 4-(THP-2-yloxy)-2-butynoate: Estimated ~1.8 (higher due to ester moiety) 4-(THP-2-yloxy)phenylboronic acid: ~1.2 (lower due to polar boronic acid group)
  • Stability: The THP group in all analogues is acid-labile but stable under basic conditions. For example, deprotection of 4-[(THP-2-yl)oxy]phenol occurs rapidly with p-toluenesulfonic acid (p-TsOH) in dichloromethane , whereas the aldehyde derivative in butanal requires milder conditions to avoid side reactions .

Preparation Methods

Tetrahydro-2H-Pyran (THP) Protection

The hydroxyl group of 1,4-butanediol is selectively protected using 3,4-dihydro-2H-pyran under acidic conditions. This reaction proceeds via acid-catalyzed nucleophilic addition, forming a stable tetrahydropyranyl (THP) ether. For example, p-toluenesulfonic acid (p-TSA) in chloroform at 60–80°C achieves >95% conversion within 3 hours. The THP group shields the secondary hydroxyl, leaving the primary alcohol at the terminal position for subsequent oxidation.

Key Reaction Conditions:

ParameterValue
Catalystp-TSA (0.1–1.0 mol%)
SolventChloroform or dichloromethane
Temperature60–80°C
Reaction Time2–4 hours

Oxidation to Aldehyde

The unprotected primary alcohol in 4-(tetrahydro-2H-pyran-2-yloxy)butan-1-ol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. Typical yields range from 70–85%, with purity confirmed via ¹H NMR (δ 9.7 ppm for aldehyde proton).

Optimization Considerations:

  • Solvent Choice : Dichloromethane minimizes side reactions.

  • Stoichiometry : 1.2 equivalents of PCC ensures complete conversion.

  • Workup : Rapid filtration through silica gel removes chromium byproducts.

Bromide-to-Aldehyde Conversion via Kornblum Oxidation

Synthesis of 2-(4-Bromobutoxy)-Tetrahydro-2H-Pyran

4-Bromo-1-butanol is protected with 3,4-dihydro-2H-pyran using p-TSA in chloroform, yielding 2-(4-bromobutoxy)-tetrahydro-2H-pyran. This intermediate is isolated via flash chromatography (hexane/ethyl acetate, 9:1) in 93–99% yield.

Kornblum Oxidation

The bromide is converted directly to the aldehyde using dimethyl sulfoxide (DMSO) and a mild base (e.g., NaHCO₃). This one-pot reaction avoids intermediate alcohol isolation, achieving 65–75% yield.

Mechanistic Insight :
R-Br + DMSOR-S(O)CH₃H₂OR-CHO\text{R-Br + DMSO} \rightarrow \text{R-S(O)CH₃} \xrightarrow{\text{H₂O}} \text{R-CHO}

Comparative Data:

MethodYield (%)Purity (%)Reaction Time
PCC Oxidation (Method 1)85986 hours
Kornblum (Method 2)75953 hours

Alternative Pathway: Grignard Reaction Followed by Oxidation

Grignard Reagent Formation

4-(Tetrahydro-2H-pyran-2-yloxy)butyl magnesium bromide is prepared by reacting 2-(4-bromobutoxy)-tetrahydro-2H-pyran with magnesium in dry tetrahydrofuran (THF). The Grignard intermediate is quenched with dimethylformamide (DMF) to form 4-(tetrahydro-2H-pyran-2-yloxy)butanal after acidic workup.

Critical Parameters :

  • Anhydrous Conditions : Essential to prevent proto-debromination.

  • Temperature Control : Maintained at 0–5°C during Grignard formation.

Oxidation Refinement

Post-quench oxidation with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaClO ensures complete conversion, yielding 80–88% aldehyde. This method is scalable but requires stringent exclusion of moisture.

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern production leverages continuous flow reactors for THP protection and oxidation steps. Benefits include:

  • Enhanced Safety : Reduced handling of hazardous reagents (e.g., PCC).

  • Improved Yield : 90–94% via precise temperature and residence time control.

Environmental Impact

  • Solvent Recovery : Chloroform and DMSO are recycled via distillation.

  • Chromium Waste Mitigation : PCC methods require chelation treatment before disposal.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 9.72 (s, 1H, CHO), 4.55 (m, 1H, THP-O), 3.4–3.8 (m, 4H, THP ring).

  • IR (cm⁻¹) : 1720 (C=O stretch), 1120 (C-O-C ether).

Purity Assessment

Gas chromatography (GC-MS) with a nonpolar column (DB-5) confirms >98% purity. Residual solvents are quantified via headspace GC .

Q & A

Q. What are the standard synthetic routes for preparing 4-[(tetrahydro-2H-pyran-2-yl)oxy]butanal?

The compound is commonly synthesized via the Wittig reaction. For example, 4-[(tetrahydro-2H-pyran-2-yl)oxy]butanal (2b) is prepared by reacting 4-((tetrahydro-2H-pyran-2-yl)oxy)butanal with a Wittig reagent (e.g., 1-(4-methoxyphenyl)-2-(triphenylphosphanylidene)ethan-1-one) in chloroform under reflux . Nucleophilic substitution reactions using BF₃•OEt₂ as a catalyst are also employed for related tetrahydropyran derivatives, yielding products characterized by ¹H/¹³C NMR .

Q. How is the structural integrity of 4-[(tetrahydro-2H-pyran-2-yl)oxy]butanal verified experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. For instance, ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in CDCl₃ confirm the presence of characteristic signals, such as the tetrahydropyranyl (THP) ether oxygen resonance at ~4.5 ppm (¹H) and 60–70 ppm (¹³C). Mass spectrometry (MS) further validates molecular weight .

Q. What are the stability considerations for this compound under varying experimental conditions?

The THP-protected aldehyde group is sensitive to acidic hydrolysis. Stability studies in polar solvents (e.g., THF, DMF) show decomposition at temperatures >80°C. Storage under inert atmospheres (N₂/Ar) at –20°C is recommended to prevent oxidation .

Advanced Research Questions

Q. How can researchers assess the inhibitory activity of 4-[(tetrahydro-2H-pyran-2-yl)oxy]butanal derivatives against HMG-CoA reductase?

In vitro assays using recombinant HMG-CoA reductase are performed. Compounds are incubated with NADPH, HMG-CoA, and the enzyme, and activity is measured via spectrophotometric detection of NADPH oxidation at 340 nm. IC₅₀ values are calculated and compared to controls like pitavastatin .

Q. What analytical methods are suitable for detecting carbonyl derivatives of this compound in biological systems?

Liquid chromatography–electrospray ionization–mass spectrometry (LC–ESI–MS) is used for sensitive detection. For example, 4-OTHP-HNE (a derivative) is quantified via dinitrophenylhydrazine (DNPH) derivatization followed by LC-MS/MS, achieving detection limits of 0.1 nM in plasma .

Q. How does the THP-protecting group influence the compound’s reactivity in substitution reactions?

The THP group stabilizes the aldehyde during nucleophilic attacks. For example, in Grignard reactions, 4-(2-tetrahydro-2H-pyranoxy)butylmagnesium chloride reacts with electrophiles (e.g., ketones) in 2-MeTHF at –78°C, yielding secondary alcohols with >80% regioselectivity .

Q. What pharmacological models are used to evaluate the efficacy of deoxyarbutin (a derivative) in hyperpigmentation studies?

In vitro 3D human skin models (e.g., MatTek EpiDerm™) are treated with deoxyarbutin, followed by melanin quantification via spectrophotometry (405 nm). In vivo murine models measure tyrosinase inhibition and melanocyte apoptosis via histopathology and qPCR .

Q. How can computational tools aid in designing novel derivatives of this compound?

Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) predicts feasible routes. Molecular docking (AutoDock Vina) models interactions with target enzymes (e.g., HMG-CoA reductase), optimizing substituents for binding affinity .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for 4-[(tetrahydro-2H-pyran-2-yl)oxy]butanal

Reaction TypeReagents/ConditionsYield (%)CharacterizationReference
Wittig ReactionCHCl₃, reflux, 12 h75–84%¹H/¹³C NMR, MS
Nucleophilic SubstitutionBF₃•OEt₂, THF, –78°C57–84%NMR, TLC

Q. Table 2. Analytical Parameters for Carbonyl Detection

MethodDerivativeLOD (nM)MatrixReference
LC-ESI-MS/MSDNPH-HNE0.1Plasma
HPLC-UVHydrazones5.0Cell Lysate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Reactant of Route 2
Reactant of Route 2
Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.